molecular formula C13H16N2O2 B1486558 (2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1158141-90-2

(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B1486558
M. Wt: 232.28 g/mol
InChI Key: DHYQBDJPNFLBHC-ONEGZZNKSA-N
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Description

(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, hereafter referred to as 4-hydroxypiperidin-3-ylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Synthesis Methods

  • The compound is synthesized through various chemical reactions, such as the Cu(I)-catalyzed reductive aldol cyclization, which allows for the preparation of 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. This method, combined with proline-catalyzed asymmetric Mannich reactions, facilitates the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

Antimicrobial Activity

  • Novel cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile show significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. These derivatives include 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo compounds (Bogdanowicz et al., 2013).

Corrosion Inhibition

  • Keto-enol derivatives exhibit effective inhibition of carbon steel corrosion in 1 M HCl, highlighting their potential as corrosion inhibitors. The inhibition effectiveness increases with concentration but decreases with temperature, suggesting the formation of an adsorptive layer on the metal surface (Salhi et al., 2017).

Synthesis of Radiolabeled Compounds

  • Efficient preparations of potent IκB Kinase-β (IKK-β) inhibitor compounds labeled with carbon-14 and deuterium are outlined. These labeled compounds are significant for drug development and pharmacokinetic studies, offering insights into drug distribution and metabolism (Latli et al., 2016).

Antinociceptive and Antihypertensive Effects

  • 1-Substituted pyrrolidin-2-one and pyrrolidine derivatives exhibit notable antiarrhythmic and antihypertensive effects, alongside alpha-adrenolytic properties. The presence of a 1-phenylpiperazine moiety with specific substituents enhances these pharmacological activities, providing a foundation for further therapeutic agent development (Malawska et al., 2002).

properties

IUPAC Name

(E)-1-(4-hydroxypiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-5-8-15(9-6-12)13(17)4-3-11-2-1-7-14-10-11/h1-4,7,10,12,16H,5-6,8-9H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQBDJPNFLBHC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxypiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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